Dosimertinib is a novel compound developed as a highly potent and selective inhibitor of the epidermal growth factor receptor, specifically targeting mutations associated with non-small-cell lung cancer. This compound is a deuterated derivative of osimertinib, designed to enhance pharmacokinetic properties and therapeutic efficacy while minimizing side effects. The strategic incorporation of deuterium aims to improve metabolic stability and bioavailability, addressing the limitations observed with existing therapies.
The development of dosimertinib emerged from extensive research efforts aimed at optimizing existing epidermal growth factor receptor inhibitors. The initial inspiration came from the structural framework of osimertinib, which has demonstrated significant clinical benefits in treating lung cancer. The synthesis and evaluation of dosimertinib were documented in various scientific publications, highlighting its potential as a clinical candidate for further development .
Dosimertinib belongs to the class of small molecule inhibitors specifically targeting the epidermal growth factor receptor pathway. It is categorized under anti-cancer agents and is particularly relevant in oncology for treating non-small-cell lung cancer characterized by specific genetic mutations in the epidermal growth factor receptor.
The synthesis of dosimertinib involves several key steps that leverage modern organic chemistry techniques. The process typically begins with the modification of the osimertinib structure through deuteration, enhancing its pharmacological profile.
The synthetic pathway may include microwave-assisted reactions to expedite the formation of key intermediates, followed by spectroscopic methods (such as nuclear magnetic resonance) for characterization and confirmation of structure .
Dosimertinib's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound maintains a core structure similar to that of osimertinib but includes modifications that enhance its selectivity and potency.
Dosimertinib participates in various chemical reactions that are crucial for its activity as an epidermal growth factor receptor inhibitor.
The reactions involved in dosimertinib's mechanism include competitive inhibition where dosimertinib competes with natural ligands for binding sites on the epidermal growth factor receptor .
Dosimertinib exerts its therapeutic effects primarily through inhibition of the epidermal growth factor receptor signaling pathway, which is crucial for cell proliferation and survival in cancer cells.
Research indicates that dosimertinib demonstrates superior potency against both sensitizing mutations and resistance mutations (e.g., T790M) compared to other inhibitors .
Dosimertinib has significant potential applications in oncology, particularly for patients with non-small-cell lung cancer harboring specific mutations in the epidermal growth factor receptor. Its development represents a promising advancement in targeted cancer therapies, aiming to improve patient outcomes through enhanced efficacy and reduced side effects compared to existing treatments like osimertinib.
Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor, demonstrates clinical efficacy against non-small cell lung cancer harboring T790M resistance mutations. However, its metabolic profile reveals significant limitations. Approximately 10% of circulating osimertinib undergoes biotransformation into AZ5104, a pharmacologically active metabolite with distinct inhibitory properties [2] [6]. This metabolite exhibits heightened potency against both mutant epidermal growth factor receptor (approximately 8-fold increase against exon 19 deletion/T790M) and wild-type epidermal growth factor receptor (approximately 15-fold increase) compared to the parent compound [6].
The enhanced wild-type epidermal growth factor receptor inhibition by AZ5104 translates clinically into dose-limiting toxicities, particularly affecting epidermal and gastrointestinal tissues. Crucially, AZ5104's plasma concentrations demonstrate interpatient variability influenced by metabolic enzyme polymorphisms, complicating toxicity management. This metabolite persists in circulation with a half-life exceeding 50 hours, contributing to cumulative off-target effects during continuous osimertinib dosing [6]. These limitations highlight the critical need for structural innovations that suppress toxic metabolite formation while preserving antitumor efficacy.
Table 1: Comparative Properties of Osimertinib and Its Primary Metabolite
| Compound | Relative Potency vs. EGFR T790M | Relative Potency vs. EGFR WT | Plasma Exposure | Toxicity Concerns |
|---|---|---|---|---|
| Osimertinib | 1x (reference) | 1x (reference) | Parent compound (100%) | Manageable |
| AZ5104 | ~8x increase | ~15x increase | ~10% of parent | Dose-limiting (skin, GI) |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, offers a strategic solution to metabolic toxicity through the deuterium kinetic isotope effect. This phenomenon arises from the higher activation energy required for cleavage of carbon-deuterium (C-²H) bonds compared to carbon-hydrogen (C-H) bonds (difference: 1.2–1.5 kcal/mol) [4]. When incorporated at metabolically vulnerable sites, deuterium can substantially retard enzymatic oxidation—particularly cytochrome P450-mediated reactions responsible for generating toxic metabolites [2] [4].
Dosimertinib (D-0316) applies this principle through selective deuterium substitution at osimertinib's α-carbon adjacent to the Michael acceptor—the metabolic soft spot responsible for AZ5104 formation [2]. This targeted deuteration aims to preserve intrinsic pharmacodynamics while altering metabolic fate:
Preclinical mass spectrometry studies confirm that deuterium incorporation reduces the metabolic clearance rate of the critical intermediate (CPD1 → CPD2 conversion) by 2.5-fold compared to non-deuterated counterparts. This translates to significantly lower exposure to the AZ5104 analogue in deuterated compounds [2].
The preclinical validation of dosimertinib employed a tiered pharmacological assessment to confirm preserved target efficacy and mitigated metabolic liabilities:
In Vitro Profiling
Enzyme-linked immunosorbent assay-based kinase assays demonstrated dosimertinib's low nanomolar potency against epidermal growth factor receptor sensitizing mutations (exon 19 deletion: IC₅₀ = 1.2 nM; L858R: IC₅₀ = 1.5 nM) and T790M resistance mutations (IC₅₀ = 2.1 nM). Crucially, its selectivity window over wild-type epidermal growth factor receptor (IC₅₀ = 25.3 nM) remained wider than AZ5104 (IC₅₀ = 8.7 nM), indicating reduced off-target potential [2]. Cellular proliferation assays mirrored this selectivity, with dosimertinib showing potent growth inhibition in NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion) cell lines while sparing wild-type epidermal growth factor receptor-expressing cells at therapeutic concentrations [2].
Table 2: In Vitro Potency Profile of Dosimertinib
| Biological System | EGFR Variant | Dosimertinib IC₅₀ | Osimertinib IC₅₀ | Selectivity vs. WT |
|---|---|---|---|---|
| Biochemical assay | Ex19del | 1.2 nM | 1.5 nM | 21-fold |
| Biochemical assay | L858R | 1.5 nM | 1.8 nM | 17-fold |
| Biochemical assay | T790M | 2.1 nM | 2.4 nM | 12-fold |
| Biochemical assay | WT | 25.3 nM | 22.1 nM | - |
| Cellular assay (H1975) | L858R/T790M | 15 nM | 18 nM | >10-fold |
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic parameters further supported the deuterium advantage: dosimertinib maintained plasma concentrations above the target engagement threshold for >24 hours post-dose with a favorable volume of distribution (Vdss = 2.8 L/kg) and bioavailability (F = 62%) [2]. These preclinical data validated dosimertinib as a clinical candidate, leading to Investigational New Drug approval in China (CXHL2000060, CXHL2000061) for phase I trials [2].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1